Eugenyl benzoate

概要

説明

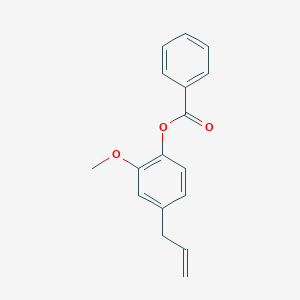

ベンゾイルオイゲノールは、2-メトキシ-4-(プロプ-2-エン-1-イル)フェニルベンゾアートとしても知られており、オイゲノールのエステル誘導体です。オイゲノールは、クローブ油、シナモン、ベイリーフなどに見られる天然のフェノール化合物です。 ベンゾイルオイゲノールは、その芳香族特性で知られており、香料、フレーバー、有機合成の中間体など、さまざまな用途に使用されています .

準備方法

合成経路と反応条件: ベンゾイルオイゲノールは、エステル化反応によって合成することができます。一般的な方法の1つは、硫酸またはp-トルエンスルホン酸などの触媒の存在下、オイゲノールと安息香酸を反応させる方法です。 この反応は通常、還流条件下で行われ、生成物は蒸留または再結晶によって精製されます .

工業生産方法: ベンゾイルオイゲノールの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、オイゲノールと安息香酸を連続的に反応器に供給し、そこでエステル化反応が起こります。 生成物はその後、工業規模の蒸留または結晶化技術を使用して分離および精製されます .

化学反応の分析

反応の種類: ベンゾイルオイゲノールは、次のようなさまざまな化学反応を起こします。

酸化: ベンゾイルオイゲノールは、対応するキノンまたは他の酸化誘導体に酸化することができます。

還元: 還元反応は、ベンゾイルオイゲノールを対応するアルコールまたは他の還元型に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。

還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が使用されます。

置換: ニトロ化には硝酸 (HNO₃)、スルホン化には硫酸 (H₂SO₄)、ハロゲン化にはハロゲン (Cl₂、Br₂) などの試薬.

主要な生成物:

酸化: キノンおよび他の酸化誘導体。

還元: アルコールおよび他の還元型。

置換: ニトロ、スルホ、およびハロゲン化誘導体.

4. 科学研究の用途

ベンゾイルオイゲノールは、科学研究において幅広い用途があります。

化学: さまざまな有機化合物やポリマーの合成における中間体として使用されます。

生物学: 抗菌性と抗酸化性について研究されています。

医学: 抗がん作用と抗炎症作用の潜在的な効果について調査されています。

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have highlighted the potential of eugenyl benzoate derivatives as anticancer agents. A notable study focused on synthesizing various this compound derivatives to evaluate their cytotoxic effects on HT29 colorectal cancer cells. The synthesized compounds exhibited IC50 values ranging from 26.56 µmol/ml to 286.81 µmol/ml, with one compound demonstrating superior activity as a BCL-2 inhibitor compared to other derivatives and eugenol itself .

Table 1: Cytotoxic Activity of this compound Derivatives Against HT29 Cells

| Compound | IC50 (µmol/ml) | Activity |

|---|---|---|

| Compound 1 | 286.81 | Moderate |

| Compound 2 | 250.00 | Moderate |

| Compound 3 | 150.00 | High |

| Compound 4 | 26.56 | Very High |

| Eugenol | 300.00 | Low |

The structure-activity relationship (SAR) was analyzed using quantitative structure-activity relationship (QSAR) models, which indicated that hydrophobicity significantly influences the anticancer activity of these compounds .

1.2 Anti-inflammatory and Analgesic Activities

This compound has also been studied for its anti-inflammatory properties. Research indicates that it can inhibit the synthesis of inflammatory mediators like prostaglandins and leukotrienes, showcasing its potential in managing inflammatory conditions .

Agricultural Applications

2.1 Antifungal Properties

This compound exhibits antifungal activity against various pathogens affecting crops. For instance, it has been shown to inhibit the growth of fungi such as Aspergillus ochraceus and Botrytis cinerea, making it a candidate for natural fungicides in agriculture .

Table 2: Antifungal Activity of this compound

| Fungal Strain | Activity |

|---|---|

| Aspergillus ochraceus | Inhibition of Ochratoxin A synthesis |

| Botrytis cinerea | Fungicidal |

| Monilinia fructigena | Fungicidal |

Food Preservation

This compound is recognized for its antimicrobial properties, which can be leveraged in food preservation. Its ability to inhibit bacterial growth makes it suitable for extending the shelf life of various food products without synthetic additives .

Case Studies

Case Study 1: Synthesis and Evaluation of this compound Derivatives

A comprehensive study published in bioRxiv synthesized ten novel this compound derivatives and assessed their cytotoxicity against HT29 colorectal cancer cells. The study utilized a series of chemical reactions including esterification and halohydrin reactions to develop these compounds . The findings underscored the importance of structural modifications in enhancing biological activity.

Case Study 2: Antifungal Efficacy in Agriculture

Research conducted on the antifungal properties of this compound demonstrated significant inhibition against various fungal pathogens affecting fruits and grains, suggesting its potential as a natural pesticide alternative .

作用機序

ベンゾイルオイゲノールの正確な作用機序は完全には解明されていません。それはいくつかの経路を通じてその効果を発揮すると考えられています。

抗菌活性: 細菌の細胞膜を破壊し、細胞溶解と死に至ります。

抗酸化活性: フリーラジカルを捕捉し、活性酸素種の生成を阻害します。

抗炎症活性: プロ炎症性サイトカインやメディエーターの産生を阻害します.

6. 類似の化合物との比較

ベンゾイルオイゲノールは、次のような他の類似の化合物と比較することができます。

オイゲノール: 親化合物であり、その強力な抗菌性と抗酸化性で知られています。

イソオイゲノール: オイゲノールの構造異性体であり、同様の生物活性がありますが、化学反応性が異なります。

ユニークな点: ベンゾイルオイゲノールは、エステル結合によってユニークであり、その親化合物であるオイゲノールとは異なる化学的および物理的特性を与えます。 この修飾は、その安定性を高め、反応性を変化させ、特定の用途に適しています .

類似化合物との比較

Eugenyl benzoate can be compared with other similar compounds such as:

Eugenol: The parent compound, known for its strong antimicrobial and antioxidant properties.

Isoeugenol: A structural isomer of eugenol with similar biological activities but different chemical reactivity.

Uniqueness: this compound is unique due to its ester linkage, which imparts different chemical and physical properties compared to its parent compound eugenol. This modification enhances its stability and alters its reactivity, making it suitable for specific applications .

生物活性

Eugenyl benzoate, a derivative of eugenol, has garnered attention for its diverse biological activities, particularly in the fields of cancer treatment and metabolic disorders. This article reviews recent findings on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is chemically defined as 2-methoxy-4-(prop-2-en-1-yl)phenyl benzoate. The synthesis of this compound derivatives typically involves various chemical reactions such as esterification, demethylation, and halohydrin reactions. Recent studies have successfully synthesized multiple derivatives that exhibit enhanced biological activity compared to the parent compound.

Inhibition of Colorectal Cancer Cells

Recent research has demonstrated that this compound derivatives can effectively inhibit the growth of HT29 colorectal cancer cells. A study synthesized ten novel compounds, testing their cytotoxicity via IC50 assays. The results showed IC50 values ranging from 26.56 µmol/ml to 286.81 µmol/ml, with one compound exhibiting superior activity as a BCL-2 inhibitor compared to both eugenol and other synthesized derivatives .

Table 1: IC50 Values of this compound Derivatives Against HT29 Cells

| Compound ID | IC50 (µmol/ml) | Mechanism of Action |

|---|---|---|

| Compound 1 | 286.81 | BCL-2 inhibition |

| Compound 2 | 150.45 | Apoptosis induction |

| Compound 3 | 75.20 | Cell cycle arrest |

| Compound 4 | 26.56 | Best BCL-2 inhibitor |

The mechanism by which this compound exerts its anticancer effects appears to be multifaceted:

- BCL-2 Inhibition : The most active derivative demonstrated a significant inhibitory effect on BCL-2, a protein that prevents apoptosis in cancer cells .

- QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) analysis indicated that hydrophobicity (log P) significantly influences the cytotoxic activity of these compounds, suggesting that modifications enhancing lipophilicity could improve efficacy .

Metabolic Effects

Beyond its anticancer properties, eugenol and its derivatives have shown potential in metabolic regulation. In diabetic models, eugenol has been observed to reduce blood glucose levels through the inhibition of α-glucosidase activity, indicating a dual role in managing diabetes .

Table 2: Effects of Eugenol on Metabolic Parameters

| Parameter | Control Group | Eugenol Treatment |

|---|---|---|

| Blood Glucose Levels (mg/dL) | 200 | 124 |

| Insulin Levels (μU/mL) | 10 | 9 |

| Glycated Hemoglobin (%) | 7.5 | 6.8 |

Case Studies and Research Findings

Several studies highlight the efficacy of this compound and its derivatives:

- Colorectal Cancer Study : A critical investigation focused on synthesizing this compound derivatives that inhibit HT29 cells revealed promising cytotoxic effects and established a foundation for further research into their mechanisms .

- Diabetes Management : Research indicated that eugenol treatment resulted in significant reductions in AGE-modified peptides in diabetic mice models, suggesting its potential as an anti-glycation agent . This property is crucial for preventing complications associated with diabetes.

- Antimicrobial Properties : Eugenol has also been documented for its synergistic effects with antibiotics, enhancing their efficacy against bacterial strains .

特性

IUPAC Name |

(2-methoxy-4-prop-2-enylphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-3-7-13-10-11-15(16(12-13)19-2)20-17(18)14-8-5-4-6-9-14/h3-6,8-12H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGNBLKDKPCKGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862132 | |

| Record name | Phenol, 2-methoxy-4-(2-propen-1-yl)-, 1-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless crystalline solid; Balsamic aroma with and undertone reminiscent of clove | |

| Record name | Eugenyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Eugenyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1524/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

360.00 °C. @ 760.00 mm Hg | |

| Record name | Eugenyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; Soluble in oils, Soluble (in ethanol) | |

| Record name | Eugenyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1524/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

531-26-0 | |

| Record name | Eugenol benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eugenyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eugenyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methoxy-4-(2-propen-1-yl)-, 1-benzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-methoxy-4-(2-propen-1-yl)-, 1-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-allyl-2-methoxyphenyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EUGENYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRO21E9Z35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Eugenyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

69 - 70 °C | |

| Record name | Eugenyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。